Brilanestrant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brilanestrant (INN) (developmental code names GDC-0810, ARN-810, RG-6046, RO-7056118) is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was discovered by Aragon Pharmaceuticals and was under development by Genentech for the treatment of locally advanced or
Applications De Recherche Scientifique
1. Antineoplastic Activity
Brilanestrant is known for its potential antineoplastic activity, especially in the context of estrogen receptor-expressing cancer cells. Its mechanism involves binding to the estrogen receptor, inducing a conformational change that leads to receptor degradation. This process can inhibit the growth and survival of cancer cells reliant on estrogen receptors (Definitions, 2020).
2. Interaction with Estrogen Receptor-α
The binding and antagonism/downregulation of this compound in estrogen receptor-α have been extensively studied. Techniques like quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations have been employed to understand this interaction. The studies have revealed key insights into the molecular mechanisms of this compound, highlighting its role in the downregulation of estrogen receptor-α, which is crucial in treating endocrine-resistant positive breast cancer (Chinnasamy, Saravanan, & Poomani, 2020).
3. Ocular Drug Delivery Studies
Research has also explored the use of brimonidine tartrate, a derivative of this compound, in ocular drug delivery. Studies have investigated various formulations to enhance the bioavailability of brimonidine tartrate, focusing on improving ocular delivery systems for glaucoma treatment. This includes the development of novel nanoformulations and gel-based systems that aim to optimize the drug’s therapeutic efficacy and stability (Eldeeb, Salah, & Ghorab, 2019).
4. Nanotechnology in Ophthalmic Formulations
There's significant interest in the use of nanotechnology for ophthalmic formulations of brimonidine tartrate. Studies have demonstrated that nanoemulsions and other nanocarriers can enhance the drug's ocular bioavailability, reduce drug protein binding, and provide sustained drug release, which is critical in treating chronic ocular diseases (Rimple & Newton, 2018).
Propriétés
Formule moléculaire |
C32H32ClNO4 |
---|---|
Poids moléculaire |
530.061 |
Nom IUPAC |
(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid |
InChI |
InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+ |
Clé InChI |
NDGINAZHIFIWPZ-KJWBCHNUSA-N |
SMILES |
O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GDC-0810; GDC0810; GDC0810; ARN-810; ARN 810; ARN810; RG-6046; RO-7056118; RO 7056118; RO7056118 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.